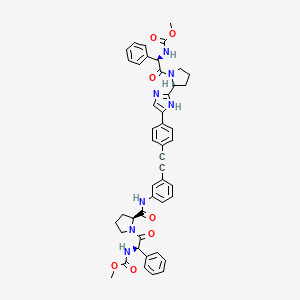
NS5A-IN-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NS5A-IN-2 is a potent inhibitor targeting the nonstructural protein 5A (NS5A) of the hepatitis C virus (HCV). NS5A is a zinc-binding and proline-rich hydrophilic phosphoprotein that plays a crucial role in HCV RNA replication and virion assembly . NS5A inhibitors, including this compound, have shown remarkable efficacy in treating HCV infections by disrupting the viral replication process .
Preparation Methods
The preparation of NS5A-IN-2 involves a convergent approach using C–H activation . This method focuses on the functionalization of aryl dibromides to form NS5A-type inhibitors. The synthetic route includes the following steps:
Aryl Dibromide Functionalization: The aryl dibromides undergo C–H activation to introduce functional groups necessary for NS5A inhibition.
Late-Stage Functionalization: The core portion of the molecule is functionalized at a later stage to ensure the desired chemical functionalities are in place.
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as crystallization and chromatography to isolate the final product.
Chemical Reactions Analysis
NS5A-IN-2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: Substitution reactions are common, where specific functional groups are replaced with others to enhance the compound’s efficacy.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
NS5A-IN-2 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Mechanism of Action
NS5A-IN-2 exerts its effects by binding to the NS5A protein of HCV, disrupting its function in viral RNA replication and virion assembly . The compound targets specific domains within NS5A, interfering with protein-protein interactions and preventing the formation of the viral replication complex . This inhibition leads to a significant reduction in viral RNA synthesis and the release of new virions .
Comparison with Similar Compounds
NS5A-IN-2 is compared with other NS5A inhibitors such as daclatasvir, ombitasvir, and pibrentasvir . While all these compounds target NS5A, this compound has unique structural features that contribute to its potency and efficacy. For example, this compound contains a unique tetracyclic indole core, which enhances its binding affinity and resistance profile .
Similar compounds include:
Daclatasvir: A first-generation NS5A inhibitor with high potency against HCV genotypes 1a and 1b.
Ombitasvir: An NS5A inhibitor used in combination therapies for HCV treatment.
Pibrentasvir: A next-generation NS5A inhibitor with pan-genotypic activity and an improved resistance profile.
Ruzasvir: A potent NS5A inhibitor with optimized activity against common resistance-associated polymorphisms.
This compound stands out due to its unique structural features and its ability to maintain efficacy against resistant HCV strains .
Properties
Molecular Formula |
C46H45N7O7 |
|---|---|
Molecular Weight |
807.9 g/mol |
IUPAC Name |
methyl N-[(1R)-2-[(2S)-2-[5-[4-[2-[3-[[(2S)-1-[(2R)-2-(methoxycarbonylamino)-2-phenylacetyl]pyrrolidine-2-carbonyl]amino]phenyl]ethynyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-2-oxo-1-phenylethyl]carbamate |
InChI |
InChI=1S/C46H45N7O7/c1-59-45(57)50-39(33-13-5-3-6-14-33)43(55)52-26-10-18-37(52)41-47-29-36(49-41)32-24-22-30(23-25-32)20-21-31-12-9-17-35(28-31)48-42(54)38-19-11-27-53(38)44(56)40(51-46(58)60-2)34-15-7-4-8-16-34/h3-9,12-17,22-25,28-29,37-40H,10-11,18-19,26-27H2,1-2H3,(H,47,49)(H,48,54)(H,50,57)(H,51,58)/t37-,38-,39+,40+/m0/s1 |
InChI Key |
CVQYYMGSQKFYHI-JPYDVTDNSA-N |
Isomeric SMILES |
COC(=O)N[C@H](C1=CC=CC=C1)C(=O)N2CCC[C@H]2C3=NC=C(N3)C4=CC=C(C=C4)C#CC5=CC(=CC=C5)NC(=O)[C@@H]6CCCN6C(=O)[C@@H](C7=CC=CC=C7)NC(=O)OC |
Canonical SMILES |
COC(=O)NC(C1=CC=CC=C1)C(=O)N2CCCC2C3=NC=C(N3)C4=CC=C(C=C4)C#CC5=CC(=CC=C5)NC(=O)C6CCCN6C(=O)C(C7=CC=CC=C7)NC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,7-Dimethyl-1'-[(7-Methyl-1h-Indazol-5-Yl)carbonyl]spiro[chromene-2,4'-Piperidin]-4(3h)-One](/img/structure/B12418048.png)

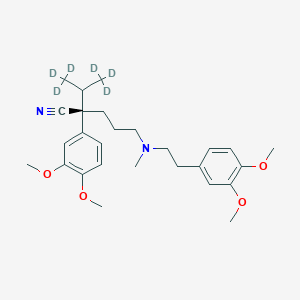

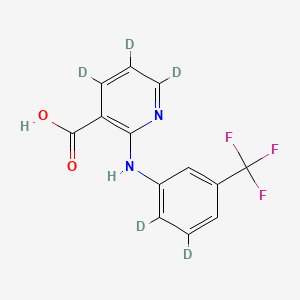
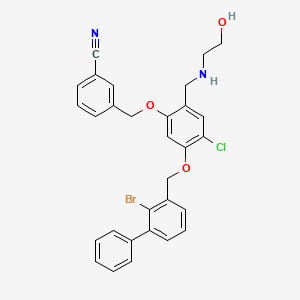
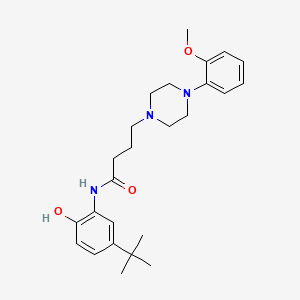
![(3Z)-3-(6H-benzo[c][1]benzothiepin-11-ylidene)-N-methyl-N-(trideuteriomethyl)propan-1-amine](/img/structure/B12418068.png)
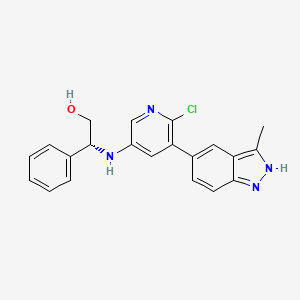
![5-[(3S)-5-fluoro-7-hydroxy-3-(isopentylamino)tetralin-6-yl]-1,1-dioxo-1,2,5-thiadiazolidin-3-one](/img/structure/B12418079.png)
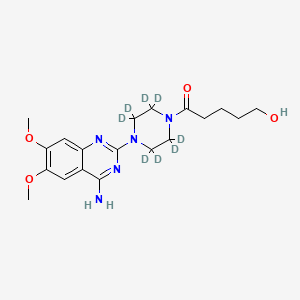


![(2S,9S,10S)-9-hydroxy-4-methyl-11,16,18-trioxa-4-azapentacyclo[11.7.0.02,10.03,7.015,19]icosa-1(20),7,13,15(19)-tetraen-12-one](/img/structure/B12418127.png)
